molecular formula C8H12O2 B3386190 Bicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 710314-32-2

Bicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No. B3386190
CAS RN: 710314-32-2
M. Wt: 140.18 g/mol
InChI Key: WFRDCXXZMJFGCL-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane, also known as Norcarane, is a colorless liquid . It is an organic compound with the molecular formula C7H12 . The IUPAC name for this compound is Bicyclo[4.1.0]heptane .


Synthesis Analysis

Norcarane is prepared using the Simmons–Smith reaction, by the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether . An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1] heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of Bicyclo[4.1.0]heptane can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The reactions leading to C7H12+ (ion structure unspecified) have been studied . Ionization energy determinations and appearance energy determinations have been conducted .


Physical And Chemical Properties Analysis

Bicyclo[4.1.0]heptane has a molar mass of 96.173 g·mol −1 . It has a density of 0.914 g/ml and a boiling point of 116 to 117 °C (241 to 243 °F; 389 to 390 K) .

Scientific Research Applications

Hazard Evaluation

“Bicyclo[4.1.0]heptane-3-carboxylic acid” has been evaluated for its potential hazards, including physical and health hazards . This kind of evaluation is crucial in understanding the safety measures needed when handling and using the compound in various applications.

Prenatal Developmental Toxicity Study

The compound has been used in prenatal developmental toxicity studies . In one such study, it was administered to female rats via oral gavage from gestation day (GD) 6 to 19 at various concentrations . Such studies are essential in understanding the potential effects of the compound on prenatal development.

Antibacterial Activity

A compound predicted as 4-formyl-2-hydroxy bicyclo [4.1.0] heptane-7-carboxylic acid, which is structurally similar to “Bicyclo[4.1.0]heptane-3-carboxylic acid”, has been found to exhibit antibacterial activity . This suggests that “Bicyclo[4.1.0]heptane-3-carboxylic acid” could potentially be used in the development of new antibiotics.

Bioisosteres of Meta-Substituted Arenes and Pyridines

“Bicyclo[4.1.0]heptane-3-carboxylic acid” can be functionalized to create structures that are highly relevant in medicinal chemistry research . These structures can act as potential bioisosteres of meta-substituted arenes and pyridines , which are commonly used in the design of pharmaceuticals.

Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes

The compound can be used in the synthesis of heterocycle-substituted bicyclo[3.1.1]heptanes . These structures are of interest in medicinal chemistry due to their potential therapeutic properties.

Photoredox Catalysis

“Bicyclo[4.1.0]heptane-3-carboxylic acid” can potentially be used in photoredox catalysis . This is a type of catalysis that involves the use of light to activate a redox reaction, which is a key process in many chemical reactions.

Future Directions

While specific future directions for Bicyclo[4.1.0]heptane-3-carboxylic acid are not mentioned in the available resources, the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . This suggests potential future research directions in the synthesis and application of similar compounds.

properties

IUPAC Name

bicyclo[4.1.0]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)6-2-1-5-3-7(5)4-6/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRDCXXZMJFGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2C1C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[4.1.0]heptane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bicyclo[4.1.0]heptane-3-carboxylic acid
Reactant of Route 2
Bicyclo[4.1.0]heptane-3-carboxylic acid
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Bicyclo[4.1.0]heptane-3-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
Bicyclo[4.1.0]heptane-3-carboxylic acid

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